ethyl 1-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate
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Overview
Description
Ethyl 1-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is a complex organic compound featuring a unique combination of thiazolidine, pyridopyrimidine, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the thiazolidine ring, followed by the construction of the pyridopyrimidine core, and finally, the attachment of the piperidine and ethyl ester groups.
Thiazolidine Ring Formation: The thiazolidine ring can be synthesized via the reaction of a butyl-substituted thiourea with an α-haloketone under basic conditions, leading to the formation of the thiazolidine-2-thione structure.
Pyridopyrimidine Core Construction: This step involves the condensation of a suitable pyridine derivative with a formylated pyrimidine under acidic conditions to form the pyridopyrimidine scaffold.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups within the structure, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine and pyridopyrimidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving thiazolidine and pyridopyrimidine derivatives.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with various biological targets.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with thiazolidine and pyridopyrimidine structures can interact with enzymes or receptors, modulating their activity. The piperidine moiety may enhance binding affinity or selectivity towards certain targets, while the ethyl ester group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Pyridopyrimidines: Often studied for their anticancer and antiviral activities.
Piperidine derivatives: Widely used in pharmaceuticals for their diverse biological activities.
Uniqueness
Ethyl 1-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is unique due to its combination of these three distinct moieties, which may confer a unique spectrum of biological activities and chemical reactivity not seen in simpler analogs.
This compound’s intricate structure and potential for diverse applications make it a fascinating subject for further research and development in various scientific fields.
Properties
Molecular Formula |
C24H28N4O4S2 |
---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
ethyl 1-[3-[(Z)-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C24H28N4O4S2/c1-3-5-11-28-22(30)18(34-24(28)33)15-17-20(25-19-8-6-7-12-27(19)21(17)29)26-13-9-16(10-14-26)23(31)32-4-2/h6-8,12,15-16H,3-5,9-11,13-14H2,1-2H3/b18-15- |
InChI Key |
ICGZQJOGZDJYMD-SDXDJHTJSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)C(=O)OCC)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)C(=O)OCC)SC1=S |
Origin of Product |
United States |
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